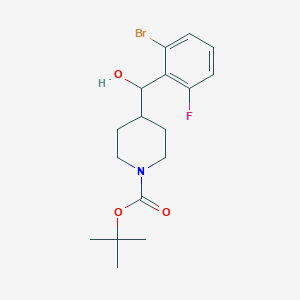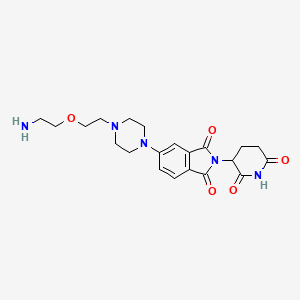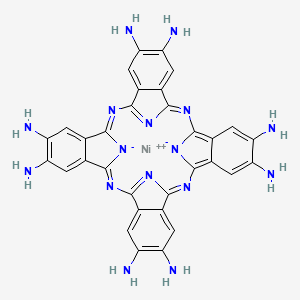![molecular formula C3H8ClF3N2 B11927945 [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride CAS No. 2764851-03-6](/img/structure/B11927945.png)
[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride is a chemical compound with the molecular formula C3H8ClF3N2. It is a hydrazine derivative that contains a trifluoromethyl group and a methyl group attached to the hydrazine moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride typically involves the reaction of a trifluoromethyl ketone with hydrazine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry and purity of the product. The general reaction scheme is as follows:
Starting Material: Trifluoromethyl ketone
Reagent: Hydrazine
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, at a temperature range of 0-50°C. The reaction mixture is stirred for several hours until the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and minimize impurities. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl oxides, while reduction may produce simpler hydrazine derivatives.
Applications De Recherche Scientifique
[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with target sites. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine
- [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrobromide
- [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydroiodide
Uniqueness
[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride is unique due to its specific trifluoromethyl and methyl groups, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Propriétés
Numéro CAS |
2764851-03-6 |
|---|---|
Formule moléculaire |
C3H8ClF3N2 |
Poids moléculaire |
164.56 g/mol |
Nom IUPAC |
[(2S)-1,1,1-trifluoropropan-2-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C3H7F3N2.ClH/c1-2(8-7)3(4,5)6;/h2,8H,7H2,1H3;1H/t2-;/m0./s1 |
Clé InChI |
QUWNVFZXSXQMFS-DKWTVANSSA-N |
SMILES isomérique |
C[C@@H](C(F)(F)F)NN.Cl |
SMILES canonique |
CC(C(F)(F)F)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(Z)-non-2-enyl] 4-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]butanoate](/img/structure/B11927867.png)
![6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride](/img/structure/B11927875.png)
![3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid](/img/structure/B11927880.png)
![heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate](/img/structure/B11927896.png)

amido}(mesitylene)ruthenium(II)](/img/structure/B11927902.png)
![propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2-amino-6-ethoxypurin-9-yl)-2,4-difluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11927910.png)


![3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide](/img/structure/B11927929.png)

![Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II)chloride](/img/structure/B11927935.png)
